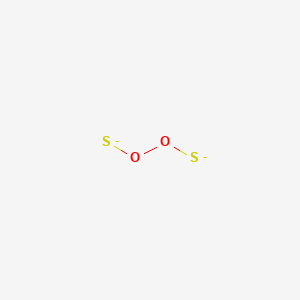

Peroxybis(sulfanide)

Description

Structure

3D Structure

Properties

Molecular Formula |

O2S2-2 |

|---|---|

Molecular Weight |

96.13 g/mol |

InChI |

InChI=1S/H2O2S2/c3-1-2-4/h3-4H/p-2 |

InChI Key |

DBNJSZYFWVVQBO-UHFFFAOYSA-L |

Canonical SMILES |

O(O[S-])[S-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Peroxybis Sulfanide and Analogous Sulfur Oxygen Systems

Strategies for Oxidative Coupling Routes to Peroxybis(sulfanide)

Oxidative coupling serves as a fundamental strategy for the formation of sulfur-oxygen bonds and the peroxide linkage. This approach typically involves the controlled oxidation of suitable sulfur-containing precursors to generate reactive intermediates that subsequently couple to form the desired peroxy-sulfur framework.

Controlled Oxidation of Sulfanide Precursors

The synthesis of sulfur-oxygen compounds often begins with the oxidation of thiols or sulfides. libretexts.org In the context of forming peroxy-sulfur species, the careful selection of precursors and reaction conditions is paramount to prevent over-oxidation to more stable sulfur oxides like sulfoxides and sulfones. organic-chemistry.orgjchemrev.com The oxidation of thiols, for instance, can lead to disulfides (S-S bonds) under mild conditions. libretexts.org However, to achieve a peroxide linkage (O-O), the reaction must proceed through different intermediates.

The two-electron oxidation of a thiol can yield a highly reactive cysteine-sulfenic acid intermediate. nih.gov While these intermediates typically react with other thiols to form disulfides, under specific conditions, they could potentially be intercepted to form peroxy-containing structures. nih.gov The challenge lies in controlling the reactivity of these intermediates to favor the formation of a sulfur-oxygen-oxygen bond sequence.

Role of Oxidizing Agents in Sulfur-Oxygen Bond Formation

The choice of oxidizing agent is critical in directing the outcome of the reaction towards the formation of peroxy-sulfur compounds. organic-chemistry.org Hydrogen peroxide (H₂O₂) is a common oxidant in sulfur chemistry, but its use often requires careful control to avoid the formation of sulfonic acids. mdpi.com The reactivity of H₂O₂ can be modulated through the use of adducts, such as the urea-hydrogen peroxide complex, which allows for more controlled oxidation. mdpi.com

Peroxy acids, such as peroxymaleic acid formed in situ, can act as active oxidants, capable of oxidizing thiols to intermediates that can then form disulfides or potentially be guided towards peroxide formation. mdpi.com The oxidation of sulfides to sulfoxides and sulfones is a well-studied transformation, and the principles governing this selectivity can be applied to the synthesis of more complex sulfur-oxygen systems. mdpi.com The reaction typically involves a nucleophilic attack of the sulfur atom on an oxygen atom of the oxidant. mdpi.com

Table 1: Common Oxidizing Agents in Sulfur Chemistry and Their Primary Products

| Oxidizing Agent | Substrate | Primary Product(s) | Reference |

| Hydrogen Peroxide (H₂O₂) | Thiols, Sulfides | Sulfoxides, Sulfones, Sulfonic Acids | mdpi.com |

| Urea-Hydrogen Peroxide | Thiols | Disulfides | mdpi.com |

| Peroxy Acids (e.g., m-CPBA) | Sulfides | Sulfoxides, Sulfones | organic-chemistry.org |

| Sodium Periodate | Thiols | Disulfides | mdpi.com |

| Molecular Oxygen (O₂) | Thiols | Disulfides | rsc.org |

Catalytic Approaches in Peroxybis(sulfanide) Synthesis

Catalysis offers a powerful tool for enhancing the selectivity and efficiency of peroxy-sulfur compound synthesis. Metal catalysts, in particular, can facilitate the formation of peroxide bonds and the construction of complex cyclic structures containing sulfur and oxygen.

Metal-Catalyzed Oxidation Mechanisms in Peroxide Formation

Transition metal catalysts are widely employed in oxidation reactions. researchgate.net In the context of sulfur-oxygen bond formation, metals like titanium, vanadium, molybdenum, and tungsten have shown significant activity in the mild oxidation of thioethers using hydrogen peroxide. mdpi.com The mechanism often involves the formation of a metal-peroxo species that acts as the active oxidant.

For instance, titanium-containing silicon oxide catalysts have been used to oxidize organosulfur compounds in the presence of organic hydroperoxides. google.com The catalyst's performance can be sensitive to impurities in the reaction mixture, highlighting the importance of reaction conditions. google.com While much of the research has focused on the synthesis of sulfoxides and sulfones, these catalytic systems provide a foundation for developing more complex peroxide-containing sulfur compounds. researchgate.net The development of catalysts that can selectively activate sulfur precursors towards the formation of S-O-O linkages remains a key area of research.

Catalysis in Cyclic S-Containing Peroxide Synthesis

Significant progress has been made in the synthesis of cyclic peroxides containing sulfur heteroatoms. These reactions often employ catalysts to facilitate the cyclization process. For example, the reaction of pentaoxacanes with hydrogen sulfide (B99878) in the presence of a samarium catalyst, Sm(NO₃)₃·6H₂O, has been shown to produce tetraoxathiaspiroalkanes in high yields. mdpi.com

This catalytic method has also been extended to the synthesis of spiro-fused hexaoxathiocanes from heptaoxacanes. mdpi.com The proposed mechanism involves the coordination of a peroxide oxygen atom to the catalyst's central atom, leading to the formation of a carbocation, which is then attacked by hydrogen sulfide to form the cyclic product. mdpi.comrsc.org

Table 2: Catalytic Systems for Cyclic S-Containing Peroxide Synthesis

| Catalyst | Substrate(s) | Product | Reference |

| Sm(NO₃)₃·6H₂O | Pentaoxacanes, H₂S | Tetraoxathiaspiroalkanes | mdpi.com |

| Sm(NO₃)₃·6H₂O | Heptaoxacanes, H₂S | Hexaoxathiocanes | mdpi.com |

| Co(OAc)₂ | 10-aryl-7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecanes, α,ω-dithiols | 3-aryl-1,5,3-dithiazacyclanes | rsc.org |

Exploration of Non-Conventional Synthetic Pathways to Peroxybis(sulfanide) Derivatives

Beyond traditional chemical methods, non-conventional synthetic pathways are being explored to access novel sulfur-oxygen peroxide structures. These methods, which include photochemical and microwave-assisted synthesis, offer potential advantages in terms of reaction conditions and selectivity. acs.orgnih.gov

Photo-oxidation, for instance, has been used to obtain thio-ozonides at low temperatures. mdpi.com This method involves the use of light to generate reactive oxygen species that can then react with sulfur-containing substrates. The synthesis of an ergosterol (B1671047) peroxide analog was attempted through the Diels-Alder addition of diatomic sulfur to ergosterol, which is analogous to the preparation of ergosterol peroxide from singlet oxygen. cdnsciencepub.com

Microwave-assisted synthesis is another non-conventional technique that can accelerate reaction rates and improve yields. researchgate.net This method has been successfully applied to the synthesis of 1,2,4,5-tetraoxanes and could potentially be adapted for the synthesis of sulfur-containing peroxides. researchgate.net The rapid and uniform heating provided by microwaves can lead to more efficient conversions and cleaner reactions. researchgate.net Electrochemical methods also present a promising, environmentally friendly approach for oxidative coupling reactions, as demonstrated in the synthesis of sulfonamides from thiols and amines, and could be explored for peroxide synthesis.

Radical Reaction Mechanisms in Peroxide Synthesis

The synthesis of peroxides, including theoretical sulfur-containing analogues like peroxybis(sulfanide), can often proceed through radical reaction mechanisms. These mechanisms are initiated by the formation of highly reactive radical species, which then propagate through a series of chain reactions. The generation of these initial radicals is typically achieved through the homolytic cleavage of a weak bond, often induced by heat or light. wikipedia.orgmdpi.com

In the context of peroxide synthesis, a common strategy involves the use of a radical initiator, which is a compound that readily decomposes into radicals. beilstein-journals.org For instance, organic peroxides are frequently used as initiators because the oxygen-oxygen single bond is relatively weak and susceptible to homolytic cleavage. wikipedia.org

A plausible, though not explicitly documented for peroxybis(sulfanide), radical pathway could involve the following key steps:

Initiation: The reaction would begin with the generation of sulfur-centered radicals. This could theoretically be achieved by the homolytic cleavage of a precursor molecule containing a weak sulfur-sulfur or sulfur-heteroatom bond.

Propagation: The sulfur radical could then react with a source of the peroxy group. A potential reaction could involve the interaction of two sulfanyl (B85325) radicals (HS•) with molecular oxygen, or the reaction of a sulfanyl radical with a hydroperoxyl radical (HOO•).

Termination: The reaction concludes when radical species combine to form stable, non-radical products. This could involve the combination of two peroxybis(sulfanide) radicals or their reaction with other radical species in the system.

The vulcanization of rubber provides a well-studied industrial example of radical reactions involving sulfur. In this process, elemental sulfur is heated to form sulfur radicals that crosslink polymer chains. beilstein-journals.orgresearchgate.net While distinct from peroxide synthesis, it demonstrates the principle of generating reactive sulfur radicals to form new bonds.

The formation of sulfoxides from sulfides can also proceed via radical pathways. For example, sulfur radical cations can react with superoxide (B77818) to form sulfoxide. acs.org This reaction is believed to proceed through a persulfoxide intermediate. acs.org Computational studies on the atmospheric oxidation of dimethyl sulfide suggest that methylthio radicals (CH₃S•) react with peroxy radicals (ROO•) to form short-lived peroxide intermediates that subsequently decompose. acs.org

The table below summarizes various radical species and their roles in the synthesis of peroxides and related sulfur compounds.

| Radical Species | Precursor/Source | Role in Synthesis | Reference(s) |

| Alkoxy Radical (RO•) | Homolytic cleavage of peroxides (ROOR) | Hydrogen abstraction to generate other radicals | mdpi.com |

| Sulfur Radical (S•) | Heating elemental sulfur | Crosslinking in vulcanization | beilstein-journals.orgresearchgate.net |

| Sulfur Radical Cation (R₂S•⁺) | One-electron oxidation of sulfides | Reacts with superoxide to form sulfoxides | acs.org |

| Methylthio Radical (CH₃S•) | Oxidation of dimethyl sulfide | Forms transient peroxide intermediates with peroxy radicals | acs.org |

Elucidation of Reaction Mechanisms and Pathways of Peroxybis Sulfanide

Interactions of Peroxybis(sulfanide) with Complementary Chemical Species

The reactivity of peroxybis(sulfanide) is significantly influenced by its interactions with various chemical species, particularly those with reducing properties. These interactions are fundamental to understanding its potential roles in various chemical and biological systems.

Reactions with Thiols and Reduced Metal Species

The reaction of peroxides with thiols (R-SH) is a well-documented process that is critical in many biological and industrial contexts. Although direct studies on peroxybis(sulfanide) are limited, the general principles of peroxide-thiol chemistry provide a framework for understanding its reactivity. Thiols can act as nucleophiles, attacking the electrophilic oxygen of the peroxide bond.

The reactivity of peroxides with thiols is dramatically enhanced in the presence of certain reduced metal species, such as iron(II) salts. escholarship.orgsci-hub.se While many peroxides are relatively inert towards thiols alone, the combination of a thiol and an iron salt can lead to rapid cleavage of the peroxide bond, even for otherwise unreactive dialkyl peroxides. escholarship.orgsci-hub.se This suggests a cooperative mechanism where the iron(II) ion likely initiates the decomposition of the peroxide, possibly through a Fenton-type reaction, generating reactive intermediates that are then efficiently scavenged or further reduced by the thiol. sci-hub.se

Initiation: Fe(II) + R-O-O-R' → Fe(III) + RO• + RO⁻

Propagation/Reduction: The alkoxy radicals (RO•) can then react with the thiol (R''SH) to generate a thiyl radical (R''S•) and an alcohol (ROH). The Fe(III) can be reduced back to Fe(II) by the thiol or other reducing species present.

It is important to note that the specific products and reaction pathways can be influenced by the nature of the peroxide, the thiol, and the reaction conditions.

Mechanistic Studies Involving Reactive Sulfur and Oxygen Species

The interaction of peroxybis(sulfanide) with thiols and metals inevitably involves the generation and interplay of various reactive sulfur species (RSS) and reactive oxygen species (ROS). Mechanistic studies on related systems highlight the complexity of these interactions.

The initial cleavage of the peroxide bond in peroxybis(sulfanide) would likely generate highly reactive oxygen- and sulfur-containing radicals. In the context of reactions with thiols, the formation of thiyl radicals (RS•) is a key step. These radicals can undergo several subsequent reactions, including dimerization to form disulfides (RSSR), or reaction with molecular oxygen to produce peroxyl radicals. nih.gov

The interplay between ROS and RSS is a critical area of research, as both types of species can have significant biological and chemical effects. acs.org For instance, superoxide (B77818) can react with thiols, initiating a chain reaction that consumes oxygen. nih.gov The interaction of reactive sulfur species with metalloproteins is also of great interest, as these interactions can modulate the function of the proteins and are implicated in cellular signaling and stress responses. nih.gov While direct mechanistic studies on peroxybis(sulfanide) are not available, the established chemistry of other peroxides and sulfur compounds suggests that its reactions would contribute to the complex network of RSS and ROS interactions.

Advanced Kinetic and Thermodynamic Investigations of Peroxybis(sulfanide) Reactions

A quantitative understanding of the reactions of peroxybis(sulfanide) requires detailed kinetic and thermodynamic investigations. While specific data for this compound is scarce, analysis of analogous reactions of other peroxides with thiols provides valuable insights into the expected rate constants, activation parameters, and energetic landscapes.

Determination of Rate Constants and Activation Parameters for Elementary Steps

The reaction between peroxides and thiols is generally characterized by second-order kinetics. The rate constants for the reaction of hydrogen peroxide with various low-molecular-weight thiols are typically in the range of 10 M⁻¹s⁻¹. escholarship.orgnih.gov However, the reactivity of the thiol is highly dependent on its pKa, with the thiolate anion (RS⁻) being significantly more nucleophilic and reactive than the protonated thiol (RSH). escholarship.org

For the reaction of thiolate anions with hydrogen peroxide, the calculated rate constants are in the range of 18-26 M⁻¹s⁻¹. nih.gov The activation energy for the reaction of thiols with persulfate has been determined to be around 26 kcal/mol. sci-hub.se A study on the reaction of free cysteine with H₂O₂ estimated a free energy barrier of 15.9 kcal/mol. nih.gov Another investigation into the oxidation of o-mercaptophenylacetic acid by hydrogen peroxide reported an activation energy of 16.2 kcal/mol. sci-hub.se

| Reactants | Rate Constant (k) | Activation Energy (Ea) / Free Energy Barrier (ΔG‡) | Reference |

|---|---|---|---|

| Thiolate anions + H₂O₂ | 18-26 M⁻¹s⁻¹ | Not specified | nih.gov |

| Low-molecular-weight thiols + H₂O₂ | ~10 M⁻¹s⁻¹ | Not specified | escholarship.orgnih.gov |

| Thiols + Persulfate | Not specified | 26 kcal/mol | sci-hub.se |

| Free Cysteine + H₂O₂ | Not specified | 15.9 kcal/mol (ΔG‡) | nih.gov |

| o-Mercaptophenylacetic acid + H₂O₂ | Not specified | 16.2 kcal/mol | sci-hub.se |

It is important to note that these values are for analogous systems and the specific rate constants and activation parameters for peroxybis(sulfanide) would depend on its unique structure and electronic properties.

Energetic Landscape Analysis of Peroxybis(sulfanide) Reaction Pathways

The energetic landscape of a reaction provides a comprehensive view of the stability of reactants, intermediates, transition states, and products. While a specific energetic landscape for peroxybis(sulfanide) reactions has not been published, theoretical studies on similar systems can provide a qualitative picture.

The reaction of a thiolate with hydrogen peroxide is generally exergonic, meaning the products are thermodynamically more stable than the reactants. nih.gov A theoretical study on the reaction of free cysteine with H₂O₂ calculated a reaction free energy change of approximately -52 kcal/mol, indicating a highly favorable process. nih.gov The free energy profile shows a significant energy barrier to the reaction, which is consistent with the moderate rate constants observed experimentally. nih.gov

Computational studies on the reaction of hydrogen peroxide with a model thiol have shown that the process involves a significant charge rearrangement in the transition state. nih.gov The energetic landscape is influenced by the solvent, with the solvent playing a crucial role in stabilizing the charged species involved in the reaction. nih.gov

| Thermodynamic Parameter | Value | Reference |

|---|---|---|

| Free Energy Barrier (ΔG‡) | ~18 kcal/mol | nih.gov |

| Reaction Free Energy (ΔG) | ~ -52 kcal/mol | nih.gov |

Following a comprehensive search for the chemical compound "Peroxybis(sulfanide)," it has been determined that there is no scientific literature detailing the specific spectroscopic and structural analysis as requested in the provided outline.

The chemical name "Peroxybis(sulfanide)" is non-standard and ambiguous. A search in chemical databases reveals an entry for "peroxybis(sulfanide)" in the ChEBI database with the formula [SOOS]²⁻. ebi.ac.uk However, this refers to a dianion and there is no associated literature describing its isolation as a stable salt or its characterization by the advanced methods specified, such as X-ray crystallography. The name itself, which suggests a peroxide (O-O) group bonded to two sulfanide (S²⁻) ions, corresponds to a highly charged and likely unstable species for which detailed structural elucidation in a solid state is not documented. ebi.ac.uk

Searches for compounds with a similar S-O-O-S core structure did not yield a definitively corresponding substance that is commonly known as "Peroxybis(sulfanide)." While research exists on related molecules, presenting information on a different compound would contradict the explicit instruction to focus solely on "Peroxybis(sulfanide)."

Given the absence of published research and data for a compound with this specific name that has undergone X-ray crystallography, vibrational spectroscopy (FTIR, Raman), or electronic spectroscopy, it is not possible to generate a scientifically accurate article that adheres to the provided detailed outline. The creation of such an article would require speculation or the fabrication of data, which falls outside the scope of providing factual and verifiable information.

Therefore, the requested article cannot be generated.

Advanced Spectroscopic Characterization and Structural Elucidation of Peroxybis Sulfanide

Electronic Spectroscopy for Electronic Structure and Transition Analysis

UV-Visible Spectroscopy for Electronic Transitions and Reactive Intermediates

UV-Visible spectroscopy is a important tool for identifying the electronic transitions in S₂O₂ isomers and for monitoring their formation and decay as reactive intermediates. The cis-OSSO isomer, in particular, has been the subject of studies aimed at understanding atmospheric chemistry, such as that of Venus. gu.se

Computational studies, which are often used to support experimental findings, predict the electronic absorption spectra of S₂O₂ isomers. For instance, calculations have been performed to identify potential absorbers in the near-UV spectrum of the Venusian atmosphere, with cis-OSSO and trans-OSSO being considered as candidates. gu.se The characterization of S₂O₂ entities through UV spectroscopy is crucial for their potential identification in planetary atmospheres and in laboratory settings. gu.seresearchgate.net

Reactive intermediates in sulfur chemistry are often identified by their characteristic absorption bands. For example, in studies of reactions involving sulfur-oxygen anions, UV-visible spectroscopy is used to track the formation of species like SSNSO⁻, which exhibits a maximum absorbance (λmax) at 501 nm. cdnsciencepub.com Similarly, thiosulfate (B1220275) (S₂O₃²⁻), a related sulfur oxyanion, displays a strong absorbance peak around 215-216 nm. researchgate.netspectroscopyonline.com These studies of related compounds help to build a comparative framework for identifying the transient S₂O₂ species.

Table 1: UV-Visible Absorption Maxima for Selected Sulfur-Oxygen Species

| Compound/Ion | λmax (nm) | Solvent/Environment |

| cis-OSSO | Near-UV | Gas Phase (Theoretical) gu.se |

| SSNSO⁻ | 501 | Solution cdnsciencepub.com |

| Thiosulfate (S₂O₃²⁻) | 215-216 | Aqueous Solution researchgate.netspectroscopyonline.com |

| Thiosulfate (S₂O₃²⁻) | 218 | Aqueous Solution electrochemsci.org |

| Nitrite (NO₂⁻) | 210 | Aqueous Solution mbari.org |

| Iodide (I⁻) | 226 | Aqueous Solution mbari.org |

Magnetic Resonance Spectroscopy for Solution-State Elucidation

Due to the high reactivity and short lifetime of S₂O₂ in solution, obtaining direct NMR spectroscopic data is exceptionally challenging. However, the principles of ³³S and ¹⁷O NMR spectroscopy, as applied to more stable sulfur oxyanions, provide a basis for understanding what might be expected for S₂O₂.

³³S NMR is characterized by a very wide chemical shift range of over 1000 ppm, which can help differentiate sulfur atoms in various chemical environments. mdpi.com The chemical shift is sensitive to the oxidation state and bonding of the sulfur atom, with increasing deshielding generally observed as sulfur becomes bonded to more oxygen atoms. mdpi.com For sulfur-oxygen anions like thiomolybdates ([MoOₙS₄-ₙ]²⁻), ³³S and ¹⁷O NMR have been used to study their structure and equilibration in solution. publish.csiro.aupublish.csiro.au In these systems, the chemical shifts of both ³³S and ¹⁷O can be correlated with the lowest-energy electronic transitions. publish.csiro.aupublish.csiro.au

For instance, in the thiomolybdate series, the ³³S chemical shifts move to lower frequency as sulfur is replaced by oxygen. publish.csiro.au ¹⁷O NMR spectra of pyrosulfates (S₂O₇²⁻) in molten states have been used to investigate the structure and dynamics of these anions. researchgate.net The observation of a single resonance line suggests rapid dynamic processes are occurring. researchgate.net Were S₂O₂ to be stabilized in a suitable matrix or solvent system, one would anticipate distinct ³³S and ¹⁷O NMR signals corresponding to the non-equivalent sulfur and oxygen atoms in the cis-OSSO structure, though these have not been experimentally reported.

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the molecular formula of transient species like S₂O₂ and for elucidating their structure through fragmentation analysis.

While direct ESI-MS of neutral S₂O₂ is not standard, mass spectrometry is fundamental to its detection in the gas phase. Studies on S₂O₂ isomers and their cations (S₂O₂⁺) and dications (S₂O₂²⁺) use mass spectrometry to identify them after generation, for example, in a microwave discharge. researchgate.net The fragmentation energies of various S₂O₂ isomers have been calculated to predict their stability and decomposition pathways upon ionization. gu.se The ability to distinguish isomers through their fragmentation patterns is a key aspect of mass spectrometric analysis, although it can be challenging for structurally similar isomers. nih.govlcms.cz

In a related context, dissociative electron attachment studies coupled with time-of-flight mass spectrometry have been used to study unstable sulfur oxides. In these experiments, resonances observed in the mass spectrum are assigned to transient species like S₂O and S₂O₂. For example, resonances at 0 eV (producing S⁻) and 3.7 eV (producing SO⁻ and S₂O⁻) have been assigned to the S₂O₂ radical. researchgate.net

Native mass spectrometry is a technique used to study molecules and their complexes in a state that closely resembles their native environment, preserving non-covalent interactions. While there is no specific literature applying native MS to "peroxybis(sulfanide)," the principles are relevant for studying complexes of related sulfur oxides. Disulfur dioxide has been shown to form coordination complexes with metals. For example, an iridium complex containing a cis-S₂O₂ ligand has been synthesized and characterized. wikipedia.org Techniques like ESI-MS, under gentle "native" conditions, could potentially be used to transfer such complexes into the gas phase for mass analysis, providing information on the stoichiometry and stability of the non-covalent interactions between the S₂O₂ ligand and the metal center.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Advanced Analytical Methodologies for Trace Detection and Quantification

The detection and quantification of trace amounts of reactive sulfur species are of significant interest in atmospheric and environmental chemistry. While methods for S₂O₂ itself are not standardized for routine analysis due to its instability, techniques developed for related, more stable sulfur compounds are relevant.

For example, methods for determining trace amounts of thiosulfate (S₂O₃²⁻) include high-performance liquid chromatography (HPLC) and UV spectrophotometry. spectroscopyonline.com One spectrophotometric method relies on the decolorization of methylene (B1212753) blue by thiosulfate, where the change in absorbance at 664 nm is linearly related to the thiosulfate concentration. spectroscopyonline.com Another approach for total sulfide (B99878) analysis in natural waters uses direct UV spectrophotometry, de-convoluting the complex spectra of natural fluids to determine the concentration of bisulfide (HS⁻). mbari.org These methodologies highlight the analytical principles that could be adapted for the challenging task of detecting and quantifying transient species like S₂O₂ if they were to be stabilized or trapped.

Hyphenated Chromatographic-Spectrometric Techniques (e.g., LC-MS, GC-MS)

The analysis of reactive and potentially unstable inorganic anions such as peroxybis(sulfanide) (O₂S₂²⁻) presents a significant analytical challenge. nih.govmdpi.com While no specific studies detailing the direct analysis of peroxybis(sulfanide) using hyphenated chromatographic-spectrometric techniques were found in the available literature, the principles of these techniques can be applied to hypothesize a suitable analytical approach. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing complex mixtures and identifying unknown compounds. mdpi.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) would likely be the most suitable technique for the analysis of peroxybis(sulfanide). LC is capable of separating components within a liquid sample, and MS provides detailed structural information and quantification. wikipedia.orgshimadzu.com For an anionic species like peroxybis(sulfanide), reversed-phase chromatography with an ion-pairing agent or an anion-exchange column would be necessary to achieve retention and separation. The mass spectrometer, likely equipped with an electrospray ionization (ESI) source operating in negative ion mode, would detect the [S₂O₂]²⁻ anion. High-resolution mass spectrometry (HRMS) would be critical to confirm the elemental composition by providing a highly accurate mass measurement. biopharmaspec.comresearchgate.net Tandem mass spectrometry (MS/MS) could be employed to induce fragmentation of the parent ion, providing further structural confirmation. d-nb.info

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile and semi-volatile compounds. wikipedia.org However, it is generally unsuitable for the direct analysis of inorganic, non-volatile salts like peroxybis(sulfanide). The high temperatures used in the GC inlet and column would likely cause decomposition of the analyte before it could be analyzed. wikipedia.org Derivatization to a more volatile form could theoretically be an option, but suitable derivatization agents for this specific anion are not documented.

Table 1: Hypothetical LC-MS Parameters for Peroxybis(sulfanide) Analysis

| Parameter | Condition | Rationale |

| Chromatography | ||

| Column | Anion-Exchange or Reversed-Phase with Ion-Pairing Agent | To retain and separate the anionic analyte. |

| Mobile Phase | Gradient elution with an aqueous buffer and organic modifier (e.g., acetonitrile) | To effectively elute the analyte from the column. |

| Flow Rate | 0.2 - 0.5 mL/min | Typical flow rates for standard analytical LC. |

| Mass Spectrometry | ||

| Ionization Source | Electrospray Ionization (ESI), Negative Mode | To generate gas-phase ions of the anionic analyte. |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap | To provide high-resolution and accurate mass data for confident identification. |

| Scan Mode | Full Scan (for identification) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (for quantification) | To detect the parent ion and any potential fragments. |

| Expected m/z | 95.935 (for [S₂O₂]²⁻ monoisotopic mass) | Based on the chemical formula. nih.gov |

Microextraction and Advanced Sample Preparation Techniques for Complex Matrices

The effective analysis of trace analytes in complex matrices, such as environmental or biological samples, requires robust sample preparation to remove interferences and concentrate the analyte of interest. mdpi.comepa.gov For an inorganic anion like peroxybis(sulfanide), advanced microextraction techniques could offer significant advantages over traditional methods by reducing solvent consumption and improving enrichment factors. researchgate.netnih.gov

Solid-Phase Microextraction (SPME) and its variants are promising for this application. A fiber coated with a suitable sorbent material, likely an anion-exchange phase, would be exposed to the sample. The peroxybis(sulfanide) anions would adsorb to the fiber, which is then desorbed directly into the analytical instrument. nih.gov This technique is solvent-free and integrates sampling, extraction, and concentration into a single step. diva-portal.org

Dispersive Liquid-Liquid Microextraction (DLLME) could also be adapted. This method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. nih.gov This creates a cloudy solution where fine droplets of the extraction solvent are dispersed throughout the sample, maximizing the surface area for extraction. For an anion like peroxybis(sulfanide), an ion-pairing agent would need to be added to the sample or the extraction solvent to facilitate the transfer of the analyte into the organic phase. After extraction, centrifugation is used to separate the organic phase for analysis.

Stir Bar Sorptive Extraction (SBSE) is another potential technique, where a magnetic stir bar coated with an extraction phase (e.g., polydimethylsiloxane (B3030410) modified with an anion-exchange functionality) is used to extract analytes from a sample. mdpi.com The high capacity of the stir bar can lead to high analyte recovery and enrichment.

The choice of the specific microextraction technique would depend on the nature of the sample matrix and the required detection limits. Method development would be necessary to optimize parameters such as sorbent type, pH, extraction time, and desorption conditions.

Table 2: Comparison of Potential Microextraction Techniques for Peroxybis(sulfanide)

| Technique | Principle | Potential Advantages | Potential Challenges |

| Solid-Phase Microextraction (SPME) | Adsorption of analyte onto a coated fiber. | Solvent-free, simple, can be automated. | Development of a selective fiber coating for the target anion. |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Partitioning of analyte into a dispersed organic solvent. | Fast, high enrichment factor, low solvent usage. | Requires an effective ion-pairing system; emulsion formation can be an issue. |

| Stir Bar Sorptive Extraction (SBSE) | Sorption of analyte onto a coated magnetic stir bar. | High sorbent volume leading to high recovery; reusable stir bars. | Requires specialized thermal desorption unit for GC-MS or solvent desorption for LC-MS. |

Computational and Theoretical Investigations of Peroxybis Sulfanide

Quantum Chemical Approaches to Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the nature of the chemical bonds and the electronic distribution within the peroxybis(sulfanide) molecule.

Ab initio and Density Functional Theory (DFT) methods are cornerstones for predicting the ground state properties of molecules. ej-physics.orgaps.org These approaches are used to solve the electronic Schrödinger equation, providing insights into molecular geometries, vibrational frequencies, and thermochemical data. ccsenet.orgacmm.nlaps.org

For sulfur-containing compounds, DFT methods, particularly those using hybrid functionals like B3LYP, have been shown to provide a good balance between computational cost and accuracy. researchgate.netmdpi.com For instance, calculations on related sulfur species have utilized the B3LYP functional with basis sets such as 6-311++G(d,p) to determine various quantum chemical descriptors. researchgate.net High-level ab initio composite methods like the Complete Basis Set (CBS-QB3) are also employed to achieve high accuracy in determining thermochemical properties for sulfur compounds, including HSSOH. njit.edu

Computational studies on HSSOH and related molecules determine key structural parameters and energetic properties. njit.edu These calculations reveal the bond lengths, bond angles, and dihedral angles that characterize the molecule's three-dimensional structure. Furthermore, they provide crucial data on enthalpies of formation (ΔfH°), which are essential for understanding the molecule's stability. njit.edu

| Property | Value | Method | Reference |

|---|---|---|---|

| Enthalpy of Formation (ΔfH°) | -33.62 ± 0.2 kcal/mol | CBS-QB3 | njit.edu |

| S-H Bond Energy | 65.76 kcal/mol | CBS-QB3 | njit.edu |

| O-H Bond Energy | 71.28 kcal/mol | CBS-QB3 | njit.edu |

For molecules containing heavier elements like sulfur, relativistic effects can become non-negligible and must be considered for highly accurate calculations. arxiv.orgresearchgate.net These effects arise from the high velocity of core electrons, leading to phenomena such as mass-velocity corrections and orbital contraction. arxiv.org For sulfur-containing molecules like hydrogen sulfide (B99878) (H₂S), including relativistic corrections can significantly impact the calculated total energies. arxiv.org

Relativistic quantum chemistry can be incorporated through various methods, including the use of relativistic Hamiltonians like the Dirac-Coulomb Hamiltonian or by applying corrections perturbatively. arxiv.org Key relativistic contributions that are often evaluated include scalar relativistic effects and spin-orbit coupling. researchgate.net The inclusion of these effects is crucial for accurately predicting the properties of sulfur compounds and ensuring that theoretical models align closely with experimental reality. arxiv.orgoup.com

Molecular Orbital (MO) theory provides a framework for understanding the electronic configuration and bonding in peroxybis(sulfanide). Analysis of the MOs helps to describe the nature of the S-O, S-S, and O-H bonds. Methods like Natural Bond Orbital (NBO) analysis can be applied to the results of DFT calculations to gain a more localized picture of bonding and to determine atomic charges and spin densities. researchgate.net

Relativistic Quantum Chemistry Considerations for Sulfur Systems

Theoretical Prediction of Reactivity and Reaction Pathways

Computational methods are invaluable for predicting how peroxybis(sulfanide) will behave in chemical reactions, identifying the most likely transformation pathways and the energy changes involved.

Understanding the chemical reactivity of a molecule requires the characterization of the potential energy surface (PES) for its reactions. A key aspect of this is locating and characterizing transition states (TS), which are first-order saddle points on the PES that connect reactants to products. ucsb.eduscm.com Computational algorithms can optimize the geometry of these transient structures and calculate their energies. scm.com

The energy difference between the reactants and the transition state is the activation energy or reaction barrier, a critical parameter that determines the rate of a reaction. libretexts.org For reactions involving peroxybis(sulfanide), such as its formation or decomposition, computational studies can map out the entire reaction pathway, identifying intermediates and transition states. nih.gov For example, the gas-phase reaction between hydrosulfinyl (HSO) and mercapto (HS) radicals has been studied computationally, showing that trans-HSSOH is one of several possible products. researchgate.net Such studies provide detailed energetic data, revealing which products are thermodynamically most stable and which pathways are kinetically favored. researchgate.netlibretexts.org The energetics of bond cleavage, such as the S-H and O-H bond energies in HSSOH, are also determined computationally and are fundamental to predicting its reaction pathways. njit.edu

| Concept | Description |

|---|---|

| Potential Energy Surface (PES) | A multi-dimensional surface that describes the energy of a molecule or system as a function of its geometry. |

| Transition State (TS) | A specific configuration along a reaction coordinate, defined as the point of maximum energy. It represents a saddle point on the PES. ucsb.edu |

| Activation Energy (Ea) | The minimum amount of energy required for reactants to transform into products; the energy difference between the reactants and the transition state. libretexts.org |

| Exothermic Reaction | A reaction that releases energy, usually in the form of heat. The products are at a lower energy level than the reactants. libretexts.orgsavemyexams.com |

| Endothermic Reaction | A reaction that absorbs energy from its surroundings. The products are at a higher energy level than the reactants. libretexts.orgsavemyexams.com |

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgsapub.org The energy and symmetry of these frontier orbitals govern the feasibility and pathway of a reaction. researchgate.net

In the context of peroxybis(sulfanide), FMO theory is particularly useful for understanding the reactivity of the peroxide linkage. The HOMO often represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net For reactions involving electron transfer, such as oxidation or reduction, the energies and spatial distributions of the HOMO and LUMO of peroxybis(sulfanide) are critical. researchgate.net For example, in a reaction where HSSOH acts as an oxidant, an electron would be transferred from the HOMO of a reducing agent to the LUMO of HSSOH, likely leading to the cleavage of the weak S-O bond. researchgate.net The energy gap between the HOMO and LUMO also provides an indication of the molecule's chemical stability. researchgate.net

Computational Modeling of Solvent Effects on Reaction Dynamics and Equilibria

Computational modeling is a critical tool for understanding how solvents influence chemical processes at a molecular level. Solvent effects can significantly alter the stability of reactants, products, and transition states, thereby affecting reaction rates and equilibrium positions. rsc.orgchemrxiv.org These effects arise from solute-solvent interactions, which can range from weak van der Waals forces to strong hydrogen bonds. rsc.orgnih.gov

Two primary approaches are used to model solvent effects in computational chemistry: implicit and explicit solvent models. nih.gov

Implicit Solvent Models: These models, often called continuum models (e.g., Polarizable Continuum Model - PCM or Conductor-like Screening Model - COSMO), represent the solvent as a continuous medium with a defined dielectric constant. researchgate.net This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent. nih.gov

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation. This allows for the specific, short-range interactions, such as hydrogen bonding and solvent structuring around the solute, to be modeled directly. nih.gov While more computationally demanding, this method provides a more realistic and detailed picture of the solvent's role, including entropy and pre-organization effects. nih.gov Machine learning potentials are an emerging strategy to make these complex simulations more efficient. chemrxiv.orgspringernature.com

For peroxide-containing molecules like peroxybis(sulfanide), solvent interactions are particularly important. Studies on the analogous hydrogen peroxide (H₂O₂) molecule show that protic solvents like water can significantly stabilize the molecule through hydrogen bonding. researchgate.net Computational investigations on the reaction of methyl radicals with H₂O₂ revealed that the activation energy increases in aqueous solution compared to the gas phase. This is attributed to the stronger solvation of the H₂O₂ reactant than the transition state, leading to a decrease in the reaction rate, a finding that aligns with experimental observations. researchgate.net Similarly, solvents can act as mediators to facilitate proton transfer during reactions involving H₂O₂. rsc.org While specific studies on the reaction dynamics of peroxybis(sulfanide) in various solvents are not extensively documented, these findings for H₂O₂ suggest that solvent choice would have a profound impact on its reactivity and conformational equilibria.

Table 1: Approaches to Modeling Solvent Effects

| Modeling Approach | Description | Advantages | Disadvantages |

|---|---|---|---|

| Implicit (Continuum) Models | Solvent is treated as a uniform polarizable medium. | Computationally efficient; good for capturing bulk electrostatic effects. nih.gov | Fails to capture specific solute-solvent interactions like hydrogen bonding. nih.gov |

| Explicit Solvent Models | Individual solvent molecules are included in the calculation. | Provides a detailed, atomistic view of specific interactions (e.g., H-bonds). nih.gov | High computational cost; requires extensive sampling. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | The solute (reactive center) is treated with quantum mechanics, and the solvent is treated with classical molecular mechanics. | Balances accuracy for the reactive part with the efficiency of classical methods for the environment. researchgate.net | Requires careful parameterization of the QM/MM interface. |

| Machine Learning Potentials (MLPs) | MLPs are trained on data from high-level quantum calculations to create a fast and accurate potential for describing the system. | Can achieve accuracy close to ab initio methods at a fraction of the computational cost for dynamic simulations. chemrxiv.orgspringernature.com | Requires generation of a large, high-quality training dataset. springernature.com |

Simulation of Spectroscopic Properties

Prediction of Vibrational Spectra (Infrared, Raman) for Conformational Analysis

The simulation of vibrational spectra, such as Infrared (IR) and Raman, is a powerful method for identifying molecular structures and analyzing conformational isomers. nih.govscm.com High-level quantum-chemical calculations can predict the vibrational frequencies and intensities associated with a molecule's normal modes. scm.com These predicted spectra can then be compared with experimental data to confirm the presence of a specific compound and to assign spectral features to particular conformers.

For peroxybis(sulfanide) (HSSOH), computational methods have been indispensable for its characterization. Theoretical calculations predicted that HSSOH should exist as two stable conformers: cis and trans. nih.govacs.org The trans form is calculated to be slightly more stable than the cis form by approximately 2 kJ/mol. acs.org

High-level coupled-cluster calculations (CCSD(T)) with large correlation-consistent basis sets (cc-pCVQZ) were employed to obtain optimized geometries and to predict the rotational constants for both the cis and trans conformers. acs.org These theoretical predictions were crucial in guiding the successful experimental identification and characterization of both conformers in the gas phase using rotational spectroscopy. nih.govacs.org While the primary identification was through rotational spectroscopy, the underlying geometric and energetic data from these calculations are the same as those used for predicting vibrational spectra. The distinct geometries of the cis and trans isomers lead to unique vibrational signatures in their IR and Raman spectra, which can be used for conformational analysis. spectroscopyonline.comresearchgate.net

Table 2: Computational Methods for Vibrational Spectra Prediction

| Step | Description | Common Methods | Purpose for HSSOH |

|---|---|---|---|

| 1. Geometry Optimization | Find the minimum energy structure for each conformer. | Density Functional Theory (DFT), Møller–Plesset perturbation theory (MP2), Coupled Cluster (e.g., CCSD(T)). acs.org | Determine the stable structures of cis-HSSOH and trans-HSSOH. acs.org |

| 2. Frequency Calculation | Compute the second derivatives of the energy with respect to atomic positions to find vibrational modes and their frequencies. | Same as above. A true minimum is confirmed by the absence of imaginary frequencies. | Predict the IR and Raman active vibrational frequencies for each conformer. |

| 3. Intensity Calculation | Calculate the change in dipole moment (for IR) or polarizability (for Raman) for each vibrational mode. scm.com | Same as above. | Predict the relative intensities of peaks in the IR and Raman spectra to create a full theoretical spectrum for comparison with experiment. |

Computational Nuclear Magnetic Resonance Chemical Shift Predictions

Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a standard and powerful technique for structural elucidation of organic molecules. mdpi.comnih.gov The process typically involves calculating the magnetic shielding tensor for each nucleus in the molecule, which is highly sensitive to the local electronic environment. nih.gov

The most common and reliable method for this is the Gauge-Including Atomic Orbital (GIAO) method, usually combined with Density Functional Theory (DFT). mdpi.comnih.gov The accuracy of the prediction depends on several factors, including the choice of the DFT functional, the basis set, the inclusion of solvent effects (often with a PCM model), and the quality of the input molecular geometry. mdpi.com Benchmarking studies have identified specific functionals and basis sets that provide high accuracy for predicting ¹H and ¹³C chemical shifts. mdpi.comnih.gov

While detailed NMR studies of peroxybis(sulfanide) are not widely published, quantum-chemical predictions guided its initial identification via rotational spectroscopy. iaqms.org The researchers involved in its discovery are also noted for their work in applying NMR chemical shift calculations for structural analysis. iaqms.org For a novel molecule like HSSOH, predicting the ¹H NMR chemical shifts would be a key step in confirming its structure in solution and distinguishing it from other sulfur-oxygen-hydrogen species. The calculation would predict distinct shifts for the S-H and O-H protons, and these shifts would be expected to differ between the cis and trans conformers.

Table 3: General Protocol for NMR Chemical Shift Prediction

| Step | Description | Recommended Methodologies |

|---|---|---|

| 1. Geometry Optimization | Obtain an accurate equilibrium geometry of the molecule in the desired solvent. | DFT (e.g., B3LYP-D3/6-311G(d,p)) with a continuum solvent model (PCM). mdpi.com |

| 2. Shielding Tensor Calculation | Compute the magnetic shielding tensors for all nuclei. | GIAO-DFT. For ¹H, WP04/6-311++G(2d,p) is recommended; for ¹³C, ωB97X-D/def2-SVP performs well. mdpi.com |

| 3. Chemical Shift Calculation | Convert the calculated absolute shielding tensors (σ) to chemical shifts (δ) relative to a reference compound (e.g., Tetramethylsilane, TMS). δ = σ_ref - σ_iso | The shielding tensor for the reference compound (σ_ref) is calculated at the same level of theory. |

| 4. Conformational Averaging | If multiple low-energy conformers exist, calculate shifts for each and average them based on their Boltzmann population. | N/A |

UV-Vis Absorption Spectra Predictions

The prediction of ultraviolet-visible (UV-Vis) absorption spectra provides insight into the electronic structure of a molecule, specifically the transitions between electronic states. torvergata.itcomputabio.com These spectra are simulated computationally, most commonly using Time-Dependent Density Functional Theory (TD-DFT). semanticscholar.orgnih.gov This method calculates the excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities) for electronic transitions from the ground state to various excited states.

For peroxybis(sulfanide), a UV-Vis spectrum would be characterized by transitions involving the sulfur lone pairs and the S-S and O-O sigma and sigma-antibonding (σ*) orbitals. While specific TD-DFT studies on HSSOH are scarce in the literature, research on analogous molecules like dichlorine peroxide (ClOOCl) demonstrates the power of this approach. rsc.org For ClOOCl, computational studies helped to assign the observed absorption bands to specific electronic transitions and to resolve discrepancies in experimental data. rsc.org

A similar theoretical investigation for HSSOH would involve:

Optimizing the ground-state geometry.

Performing a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths.

Convoluting the resulting "stick spectrum" with a Gaussian or Lorentzian function to generate a continuous spectrum that can be compared with experimental results. chemrxiv.org

Such a study would help identify the nature of the lowest energy electronic transitions, which are critical for understanding the photochemistry of HSSOH.

Table 4: Common Computational Approaches for UV-Vis Spectra Prediction

| Method | Acronym | Description |

|---|---|---|

| Time-Dependent Density Functional Theory | TD-DFT | A widely used method that calculates excitation energies from a DFT ground state. Its accuracy depends heavily on the chosen functional. nih.govchemrxiv.org |

| Configuration Interaction Singles | CIS | An older, less accurate wavefunction-based method, often considered a starting point for more complex calculations. |

| Equation-of-Motion Coupled Cluster | EOM-CC | A highly accurate but computationally expensive wavefunction method that provides reliable excitation energies. |

| Zerner's Intermediate Neglect of Differential Overlap | ZINDO | A semi-empirical method that is computationally very fast and can be useful for large molecules, though generally less accurate than ab initio or DFT methods. nih.gov |

Advanced Computational Methodologies

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. semanticscholar.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can generate a trajectory that reveals detailed information about conformational changes, solvent dynamics, and thermodynamic properties over time. rsc.org

For a flexible molecule like peroxybis(sulfanide), MD simulations are ideally suited to explore its conformational landscape and dynamics. A key feature of HSSOH is the rotation around the S-S and S-O bonds, leading to different conformers (cis and trans). acs.org A particularly relevant analogue is hydrogen peroxide (H₂O₂), whose conformational dynamics in aqueous solution have been studied in detail using first-principles MD (FPMD) simulations, where forces are calculated "on the fly" using quantum mechanics. rsc.org

An FPMD study of H₂O₂ in water revealed several key insights that would be analogous for HSSOH:

Dihedral Angle Fluctuations: The simulation showed significant fluctuations in the central H-O-O-H dihedral angle, with the distribution plot showing characteristic peaks corresponding to different stable and transient conformational states. rsc.org For HSSOH, this would correspond to the H-S-S-O and S-S-O-H dihedral angles.

Conformational Interconversion: The simulations captured the dynamic interconversion between cisoid and transoid conformers, allowing for the calculation of their relative populations and the lifetimes of each state. rsc.org

Free Energy Landscape: By analyzing the dihedral angle trajectory, it is possible to construct a free energy profile for the rotational isomerization process, revealing the energy barriers between the stable conformers. rsc.org

Solvent Structuring: MD simulations explicitly model the hydrogen bonding network between the solute and surrounding water molecules. The H₂O₂ study showed that water forms stronger hydrogen bonds with the solute's hydrogen atoms than its oxygen atoms, leading to distinct solvation shell structures. rsc.org A similar analysis for HSSOH would elucidate how water molecules solvate the different functional groups (S-H and O-H).

Applying MD simulations to peroxybis(sulfanide) would provide a deeper understanding of its behavior in solution, connecting its static structure to its dynamic properties and reactivity.

Table 5: Properties Obtainable from MD Simulations of Peroxybis(sulfanide)

| Property | Description | Relevance to HSSOH |

|---|---|---|

| Conformational Population | The relative abundance of different conformers (e.g., cis vs. trans) at equilibrium. | Quantifies the stability of HSSOH conformers in a specific environment. |

| Dihedral Angle Distribution | A histogram of the values sampled by the key dihedral angles during the simulation. | Reveals the preferred torsional angles and the flexibility of the S-S-O-H linkage. rsc.org |

| Hydrogen Bond Dynamics | The formation, breaking, and lifetime of hydrogen bonds between HSSOH and the solvent. | Explains how the solvent stabilizes the molecule and mediates its reactivity. rsc.org |

| Rotational Correlation Time | The characteristic time it takes for the molecule to reorient in solution. | Provides information on the molecule's hydrodynamic size and interactions with the solvent. |

| Free Energy of Isomerization | The potential of mean force (PMF) along the dihedral angle coordinate. | Determines the energy barriers for conversion between the cis and trans conformers. rsc.org |

Machine Learning and Artificial Intelligence Applications in Spectroscopy and Reactivity Prediction

The application of machine learning (ML) and artificial intelligence (AI) in computational chemistry has marked a significant advancement in the ability to predict molecular properties and reactivity, offering a pathway to bypass the high computational costs of traditional electronic structure methods. epfl.ch For compounds like Peroxybis(sulfanide), where experimental data may be scarce or hazardous to obtain, these computational tools are invaluable. ML models, particularly Quantitative Structure-Property Relationship (QSPR) models, have been effectively used to predict various properties of sulfur-containing compounds and organic peroxides. researchgate.netresearchgate.net These models establish a correlation between the chemical structure and its physical or chemical properties.

Research in the broader category of sulfur-containing compounds has demonstrated the successful application of ML in predicting critical properties. researchgate.net For instance, models have been developed to forecast critical temperature (TC), critical pressure (PC), critical volume (VC), and acentric factor (ω). researchgate.net These models often use descriptors derived from the molecular structure to predict the properties of interest. The performance of these models is typically evaluated using statistical metrics like the coefficient of determination (R²) and mean squared error (MSE).

In the context of reactivity prediction, ML approaches have been used to understand and model complex chemical processes. For example, machine learning algorithms have been employed to predict sulfur recovery efficiency in industrial units by modeling the conversion of hydrogen sulfide to elemental sulfur under varying conditions. mdpi.com Gaussian Process Regression (GPR) models have shown high predictive accuracy in this area, achieving R² values as high as 0.993. mdpi.com Furthermore, interpretable ML models have been developed to predict the reaction equilibrium constants for processes involving sulfur compounds, such as the reaction of carbonyl sulfide with organic amines, achieving an R² of 0.978. acs.org These models not only provide accurate predictions but also offer insights into the chemical features that drive reactivity. acs.org

For organic peroxides, a class of compounds to which Peroxybis(sulfanide) belongs, QSPR models have been developed to predict thermal stability, such as the self-accelerating decomposition temperature (SADT). researchgate.net Techniques like multiple linear regression (MLR) and support vector machines (SVM) are used to build these predictive models, with SVM often providing superior performance for smaller datasets. researchgate.net

The general workflow for these applications involves:

Data Collection : Gathering a dataset of molecules with known spectroscopic or reactivity data.

Descriptor Calculation : Computing a set of numerical features (descriptors) that characterize the molecular structure.

Model Training : Using a machine learning algorithm to learn the relationship between the descriptors and the property of interest.

Validation and Prediction : Evaluating the model's performance on a separate test set and then using it to predict the properties of new, uncharacterized compounds like Peroxybis(sulfanide).

The predictive power of these models for related sulfur and peroxide compounds suggests a strong potential for their application in characterizing the spectroscopic and reactivity profiles of Peroxybis(sulfanide).

Interactive Data Tables

Below are tables summarizing the performance of various machine learning models in predicting properties of sulfur-containing compounds and organic peroxides, which are relevant for estimating the potential applicability of these methods to Peroxybis(sulfanide).

Table 1: Performance of Machine Learning Models for Predicting Properties of Sulfur-Containing Compounds

| Model Type | Predicted Property | Compound Class | R² Value | Mean Relative Error (MRE) | Source |

| Genetic Programming (GP) | Critical Temperature (TC) | Sulfur-Containing Compounds | 0.936 | N/A | researchgate.net |

| Genetic Programming (GP) | Critical Pressure (PC) | Sulfur-Containing Compounds | 0.976 | N/A | researchgate.net |

| Multi-layer Perceptron (MLP) | Sulfur Adsorption Capacity | Thiophenic Compounds | N/A | 15.26% (test set) | researchgate.net |

| Gaussian Process Regression (GPR) | Sulfur Recovery Efficiency | Hydrogen Sulfide | 0.993 | N/A | mdpi.com |

| Interpretable ML Model | Reaction Equilibrium Constant | Carbonyl Sulfide with Amines | 0.978 | N/A | acs.org |

Table 2: Performance of QSPR Models for Predicting Thermal Stability of Organic Peroxides

| Model Type | Predicted Property | Compound Class | R² Value (Test Set) | RMSE (Test Set) | Source |

| Multiple Linear Regression (MLR) | Decomposition Temperature | Organic Peroxides | 0.83 | 42.62 | researchgate.net |

| Support Vector Machine (SVM) | Decomposition Temperature | Organic Peroxides | 0.92 | 29.02 | researchgate.net |

Emerging Research Directions and Interdisciplinary Prospects of Peroxybis Sulfanide

Peroxybis(sulfanide) in Novel Advanced Materials Science Applications

The advancement of materials science often relies on the development of novel precursors and building blocks that can impart unique properties to new materials. The peroxybis(sulfanide) anion, with its reactive peroxide linkage, holds potential as a precursor or cross-linking agent in the synthesis of advanced polymers and composite materials.

Organic peroxides are widely utilized as radical initiators for polymerization processes, such as those for acrylates, vinyl esters, and polyethylene. kurnakov.institute The O-O bond in these molecules readily undergoes homolysis to produce highly reactive free radicals, which initiate the polymer chain reaction. kurnakov.institutenih.gov Analogously, the peroxybis(sulfanide) anion could serve as a source of sulfur-containing radicals (•S-O•) under thermal or photochemical conditions. The incorporation of sulfur atoms into a polymer backbone can significantly alter the material's properties, including its mechanical and optical characteristics, and resistance to chemicals. caltech.edu

Research into polymeric peroxides, or polyperoxides, has highlighted their diverse applications as curatives, dismantlable adhesives, and precursors for coatings and moldings. lehigh.edu The integration of a peroxybis(sulfanide) unit into a polymer structure could lead to novel sulfur-containing polymers with tailored degradability. The weak O-O bond would be a predetermined breaking point, allowing for controlled degradation, a desirable feature for creating environmentally benign plastics. caltech.edu Furthermore, peroxide-based routes are being explored for the synthesis of nanomaterials, including oxide- and sulfide-based composites. researchgate.net The peroxybis(sulfanide) anion could serve as a unique precursor in such syntheses, potentially leading to novel nanocomposite materials with applications in electronics or energy storage. researchgate.netnih.gov

| Potential Application Area | Role of Peroxybis(sulfanide) | Resulting Material Feature |

| Polymer Synthesis | Radical Initiator / Monomer | Sulfur-containing polymers |

| Degradable Polymers | Cross-linking agent with labile O-O bond | Controlled degradability |

| Nanomaterials | Precursor for composite synthesis | Novel oxide-sulfide nanocomposites |

Role of Peroxybis(sulfanide) Intermediates in Advanced Catalytic Cycles

Catalysis is fundamental to chemical manufacturing, and the development of more efficient and selective catalysts is a constant pursuit. nih.gov Peroxide and sulfur compounds are known to play crucial roles as intermediates in a variety of catalytic reactions, particularly oxidations. The peroxybis(sulfanide) moiety is a plausible, albeit transient, intermediate in catalytic cycles involving the oxidation of sulfur species.

In many industrial processes, such as the conversion of sulfur dioxide (SO₂) to sulfur trioxide (SO₃) for sulfuric acid production, transition metal oxide catalysts facilitate complex redox cycles. louisville.edu The oxidation of lower-valent sulfur compounds often proceeds through several intermediate steps. For instance, the oxidation of thiols or sulfite (B76179) can generate sulfur-centered radicals, which are key intermediates in subsequent reaction pathways. ias.ac.in The reaction of sulfide (B99878) with oxidizing agents like hydrogen peroxide can lead to a cascade of oxidized sulfur species, including those analogous to peroxybis(sulfanide). acs.org

The study of thioperoxide-bridged metal complexes provides insight into the potential role of peroxybis(sulfanide) in catalysis. mdpi.com Such complexes can be involved in the activation of small molecules. Catalytic cycles involving the interconversion of metal-sulfur bonds are critical in both biological systems (e.g., in metalloenzymes) and industrial applications. acs.org A hypothetical catalytic cycle could involve the formation of a peroxybis(sulfanide) intermediate on a metal center, followed by its decomposition or reaction with a substrate to regenerate the catalyst and yield an oxidized product. The specific nature of the metal and its coordination environment would dictate the stability and reactivity of such an intermediate.

| Catalytic Process | Potential Role of Peroxybis(sulfanide) Intermediate | Key Transformation |

| Sulfide Oxidation | Transient species in the oxidation pathway | S(II) → Higher Oxidation States |

| SO₂ Oxidation | Intermediate on a metal oxide catalyst surface | SO₂ → SO₃ |

| Organic Synthesis | Oxygen and sulfur transfer agent | Substrate Functionalization |

Development of Theoretical Frameworks for Designing Peroxybis(sulfanide)-Based Chemical Systems

The transient and often highly reactive nature of intermediates like peroxybis(sulfanide) makes their experimental study challenging. Computational and theoretical chemistry provide powerful tools to investigate the structure, stability, and reactivity of such species, guiding the design of new chemical systems.

Quantum chemical calculations, such as density functional theory (DFT) and coupled cluster methods, are essential for understanding the fundamental properties of novel molecules. nih.gov Theoretical studies on related thioperoxides, such as hydrogen thioperoxide (HSOH) and its organic derivatives, have provided valuable data on their geometric structures, conformational properties, and reaction mechanisms. chinesechemsoc.orgchinesechemsoc.orgrsc.orgnih.gov These studies predict key parameters like bond lengths, bond angles, and the energy barriers for isomerization or decomposition, which are critical for predicting chemical behavior. chinesechemsoc.orgrsc.org

A key challenge in sulfur chemistry is the element's ability to exist in multiple oxidation states, which can lead to complex reaction networks. ua.esresearchgate.net Theoretical modeling can help to map out the potential energy surfaces of reactions involving peroxybis(sulfanide), identifying the most likely reaction pathways and the structures of transition states. chinesechemsoc.org Furthermore, computational studies can simulate the interaction of the peroxybis(sulfanide) anion with other molecules, such as solvents or metal centers in catalysts, which is crucial for designing stable systems or effective catalytic processes. nih.govdoria.fi The development of accurate force fields and theoretical models for this and related anions will be instrumental in predicting their binding affinities and designing new receptors or materials. doria.finih.gov

Application of Green Chemistry Principles in Peroxybis(sulfanide) Synthesis and Utilization Research

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Applying these principles to the chemistry of peroxybis(sulfanide) is crucial for its potential future applications to be sustainable.

The synthesis of peroxide compounds is an area where green chemistry has made significant inroads. The use of hydrogen peroxide as a primary oxidant is a key example, as its main byproduct is water. rsc.orgacs.org Research into eco-friendly synthesis of organic peroxides often employs techniques like phase-transfer catalysis to minimize organic solvent use and improve efficiency. rsc.org Similarly, photocatalytic methods using visible light and air to generate hydrogen peroxide are being developed, offering a more sustainable alternative to traditional energy-intensive processes. nih.govrsc.orgscilit.com Future research into the synthesis of peroxybis(sulfanide) could adapt these green methodologies, for instance, by using a sustainable oxidant to react with a benign sulfur source.

The broader field of sulfur chemistry is also undergoing a green transformation. A key challenge is the malodorous and often toxic nature of many sulfur reagents. ua.es The development of "Smelless/Stable/Sustainable" (3S) sulfur chemistry utilizes affordable, odorless, and stable sulfur sources to avoid these issues. ua.esresearchgate.net Applying this philosophy to peroxybis(sulfanide) would involve choosing starting materials that are safe and easy to handle. Furthermore, designing reactions with high atom economy, using water as a solvent, and employing catalytic rather than stoichiometric reagents are all central tenets of green chemistry that can be applied to both the synthesis and the subsequent use of peroxybis(sulfanide)-based systems.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Peroxybis(sulfanide) under controlled laboratory conditions?

- Synthesis typically involves controlled oxidative coupling of sulfanide precursors. Key steps include using anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis and maintaining inert atmospheres (e.g., argon) to avoid unintended oxidation. Reaction progress can be monitored via FTIR for S–O bond formation (1,700–1,800 cm⁻¹) or by tracking peroxide content iodometrically .

Q. Which spectroscopic techniques are most effective for characterizing Peroxybis(sulfanide)'s structural and electronic properties?

- X-ray crystallography provides definitive structural data, particularly for confirming the O–O bond length (~1.47 Å) and coordination geometry. NMR spectroscopy (¹H, ¹³C) is limited due to paramagnetic interference but can be supplemented with electron paramagnetic resonance (EPR) to detect radical intermediates. Raman spectroscopy is optimal for identifying S–S and O–O vibrational modes .

Q. What safety protocols are critical when handling Peroxybis(sulfanide) in experimental settings?

- Use explosion-proof equipment, conduct reactions in fume hoods, and avoid contact with reducing agents or transition metals (e.g., Fe, Cu) that may catalyze decomposition. Toxicity assessments should follow EPA guidelines for sulfonic acid derivatives, including acute dermal LD50 testing and inhalation exposure limits .

Q. What are the key considerations for ensuring reproducibility in kinetic studies involving Peroxybis(sulfanide)?

- Standardize solvent purity (e.g., <50 ppm H₂O), calibrate temperature control systems (±0.1°C), and use internal standards (e.g., decafluorobiphenyl) for GC-MS quantification. Document all parameters in Supporting Information, adhering to Journal of Organic Chemistry guidelines for experimental reproducibility .

Advanced Research Questions

Q. How can computational models be applied to predict the reactivity of Peroxybis(sulfanide) in novel catalytic cycles?

- Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) can map transition states for O–O bond cleavage and predict regioselectivity in radical reactions. Compare computed activation energies with experimental Arrhenius plots to validate mechanisms. Solvent effects are modeled using COSMO-RS .

Q. What strategies are employed to resolve discrepancies in reported thermodynamic stability data for Peroxybis(sulfanide)?

- Conduct systematic meta-analyses using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study designs. Apply sensitivity analysis to identify confounding variables (e.g., trace metal contamination) and replicate experiments under standardized conditions. Cross-reference with class-based data (e.g., organosulfur peroxides) for extrapolation .

Q. How do solvent polarity and temperature influence the decomposition pathways of Peroxybis(sulfanide) in oxidation reactions?

- In polar aprotic solvents (e.g., DMSO), heterolytic cleavage dominates, yielding sulfoxide derivatives. Nonpolar solvents (e.g., toluene) favor homolytic cleavage, generating sulfonyl radicals. Use differential scanning calorimetry (DSC) to correlate thermal stability (Tdec > 120°C) with solvent dielectric constants .

Q. What methodologies are used to analyze the electron transfer mechanisms of Peroxybis(sulfanide) in radical-mediated processes?

- Cyclic voltammetry identifies redox potentials (e.g., E1/2 for O–O reduction). Spin-trapping techniques (e.g., using DMPO) coupled with EPR confirm radical intermediates. Isotopic labeling (¹⁸O) in mass spectrometry distinguishes between oxygen sources in peroxidation products .

Data Presentation Guidelines

- Include raw data tables (e.g., kinetic rate constants, crystallographic parameters) in appendices, with processed data (e.g., Arrhenius plots, DFT geometries) in the main text .

- Use IUPAC nomenclature consistently (e.g., "peroxybis(sulfanide)" instead of abbreviations) and cite PubChem CID references for structural validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.